

5-Methylethylone IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylethylone

Cat. No.: B12718827

[Get Quote](#)

An In-depth Technical Guide to 5-Methylethylone

Disclaimer: **5-Methylethylone** is a designer drug and a research chemical. Its pharmacological and toxicological properties are not well-characterized, and it is not approved for human consumption. This document is intended for research, scientific, and drug development professionals only.

Introduction

5-Methylethylone (also known as 5-ME) is a synthetic cathinone that is structurally related to more well-known compounds such as ethylone and methylone.^{[1][2]} As a member of the phenethylamine and cathinone chemical classes, it is presumed to have stimulant, empathogenic, and psychedelic effects.^{[1][3]} However, a significant challenge in the study of **5-Methylethylone** is the sparse availability of comprehensive data regarding its specific pharmacological, metabolic, and toxicological profile.^{[1][2][4]} This guide synthesizes the available information and provides a framework for its scientific investigation by presenting its chemical identity, known properties, and plausible experimental methodologies based on related compounds.

Chemical Identity

The nomenclature of **5-Methylethylone** can be confusing due to inconsistencies in the literature. Based on its chemical structure, which includes a methyl group on the carbon alpha to the carbonyl group, the correct IUPAC name is based on a "propan-1-one" backbone.

IUPAC Name: 2-(ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one^{[5][6]}

Synonyms:

- 5-Methyl-βk-MDEA[1][2]
- 5ME[2][3]
- 5-Methyl-ethylone[2][3]
- R-MMC[1]
- 3,4-Methylenedioxy-5-methyl-N-ethyl cathinone[1]
- 5-Methyl-betaK-mdea[5]

Physicochemical and Pharmacological Properties

Quantitative data for **5-Methylethylone** is limited. The following tables summarize its known physicochemical properties and provide a comparative context for its expected pharmacological profile by including data from the related and better-studied cathinone, methylone.

Table 1: Physicochemical Properties of **5-Methylethylone**

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₇ NO ₃	[2]
Molar Mass	235.283 g·mol ⁻¹	[2][4]
Appearance	Solid	[4]
Solubility	DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml; PBS (pH 7.2): 1 mg/ml	[4]
CAS Number	1364933-82-3	[2][4][5]

Table 2: Pharmacological Profile (Comparative)

Parameter	5-Methylethylone	Methylone (for comparison)	Source
Mechanism of Action	Presumed monoamine transporter substrate/releaser	Substrate at DAT, NET, and SERT, inducing monoamine release	[3][7][8]
Receptor Binding Profile	Data not available	Weak affinity for 5-HT _{2a} receptors	[9]
Pharmacokinetics (Human)	Data not available	T _{max} : ~2 hours; T _{1/2} : ~6-7 hours (dose-dependent)	[10]
Metabolism	Data not available	Primarily metabolized by CYP2D6 to dihydroxymethcathinine and other minor metabolites.	[11]
Toxicity	Data not available	Neurotoxic effects have been suggested, particularly on dopamine nerve terminals when co-administered with other stimulants.	[12][13]

DAT: Dopamine Transporter; NET: Norepinephrine Transporter; SERT: Serotonin Transporter.

Experimental Protocols

Due to the lack of published, specific experimental protocols for **5-Methylethylone**, the following sections provide detailed, representative methodologies for its synthesis, analysis, and pharmacological characterization based on established procedures for synthetic cathinones.

Synthesis Protocol (Hypothetical)

The synthesis of **5-Methylethylone** would likely proceed via a route common for β -keto phenethylamines, starting from 5-methyl-1,3-benzodioxole.

Objective: To synthesize 2-(ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one.

Materials:

- 5-methyl-1,3-benzodioxole
- Propionyl chloride
- Aluminum chloride (AlCl_3)
- Dichloromethane (DCM)
- Bromine (Br_2)
- Ethylamine solution
- Sodium bicarbonate (NaHCO_3)
- Magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl)
- Diethyl ether
- Standard laboratory glassware and safety equipment

Procedure:

- Friedel-Crafts Acylation: To a solution of 5-methyl-1,3-benzodioxole in dry DCM at 0°C , slowly add anhydrous AlCl_3 . Stir for 15 minutes, then add propionyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by pouring it over ice and HCl. Separate the organic layer, wash with water and brine, dry over MgSO_4 , and evaporate the solvent to yield 1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one.

- α -Bromination: Dissolve the product from step 1 in a suitable solvent like chloroform or acetic acid. Add bromine dropwise while stirring. The reaction progress can be monitored by the disappearance of the bromine color. After the reaction is complete, remove the solvent under reduced pressure to obtain 2-bromo-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one.
- Amination: Dissolve the α -bromoketone in a solvent like ethanol. Add an excess of ethylamine solution and stir at room temperature for 24 hours.
- Work-up and Purification: Neutralize the reaction mixture with a saturated NaHCO_3 solution. Extract the product with DCM. Wash the combined organic layers with water, dry over MgSO_4 , and concentrate in vacuo. The crude product can be purified by column chromatography or by converting it to its hydrochloride salt. To form the salt, dissolve the freebase in diethyl ether and bubble dry HCl gas through the solution until precipitation is complete. Filter the resulting solid and dry to obtain **5-Methylethylone HCl**.

Analytical Protocol: LC-MS/MS

Objective: To identify and quantify **5-Methylethylone** in a biological matrix (e.g., plasma).

Materials and Instrumentation:

- Agilent 1290 Infinity II UHPLC system or equivalent
- Agilent 6470 Triple Quadrupole LC/MS system or equivalent
- Poroshell 120 EC-C18 column (or similar)
- **5-Methylethylone** analytical standard and a deuterated internal standard (e.g., **5-Methylethylone-d5**)
- Formic acid, methanol, water (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges (e.g., Strata-X)
- Centrifuge, evaporator

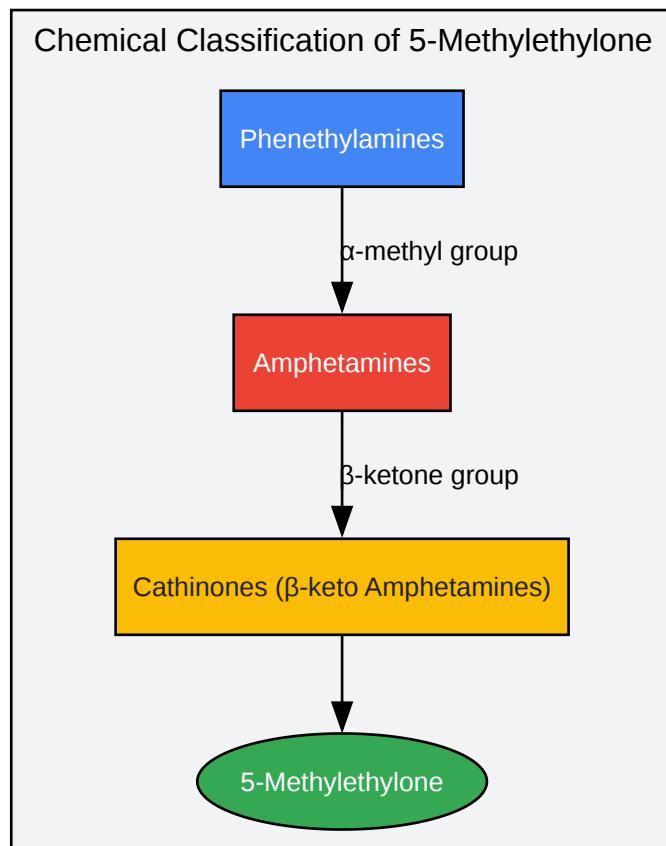
Procedure:

- Sample Preparation (SPE): a. To 100 μ L of plasma, add 10 μ L of the internal standard solution. b. Condition the SPE cartridge with methanol followed by water. c. Load the sample onto the cartridge. d. Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences. e. Elute the analyte with methanol. f. Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
- LC Conditions:
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in methanol
 - Gradient: Start at 15% B, ramp to 70% B over 2 minutes, then to 95% B for a column wash, and re-equilibrate at 15% B.
 - Flow Rate: 0.8 mL/min
 - Injection Volume: 5 μ L
- MS/MS Conditions (Dynamic MRM):
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Precursor Ion: $[M+H]^+$ for **5-Methylethylone** (m/z 236.1)
 - Product Ions: At least two product ions should be monitored for confident identification (e.g., fragments corresponding to the loss of the ethylamine side chain). Collision energies must be optimized for each transition.
 - Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Pharmacological Assay Protocol: Monoamine Transporter Uptake Inhibition

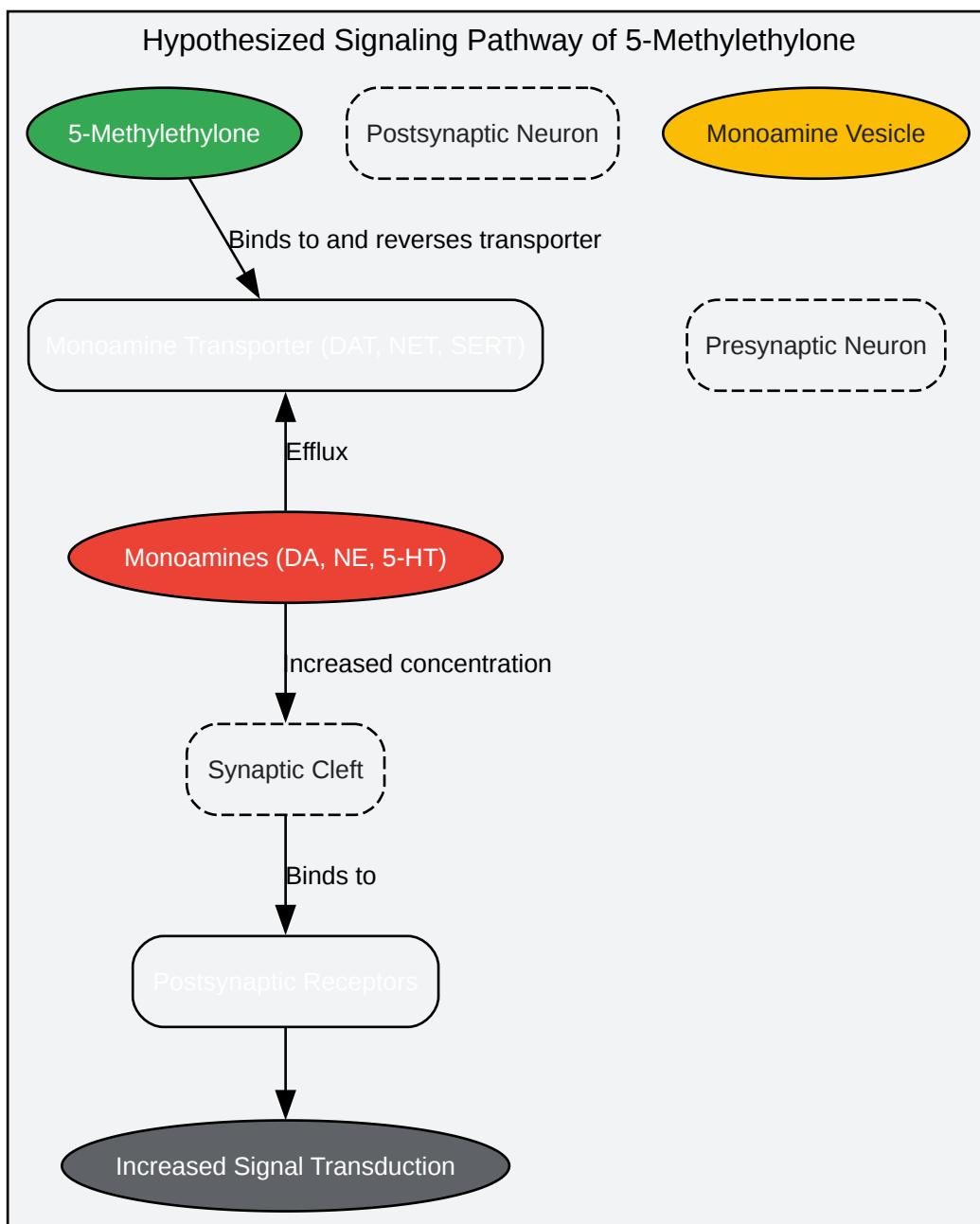
Objective: To determine the potency of **5-Methylethylone** to inhibit uptake at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

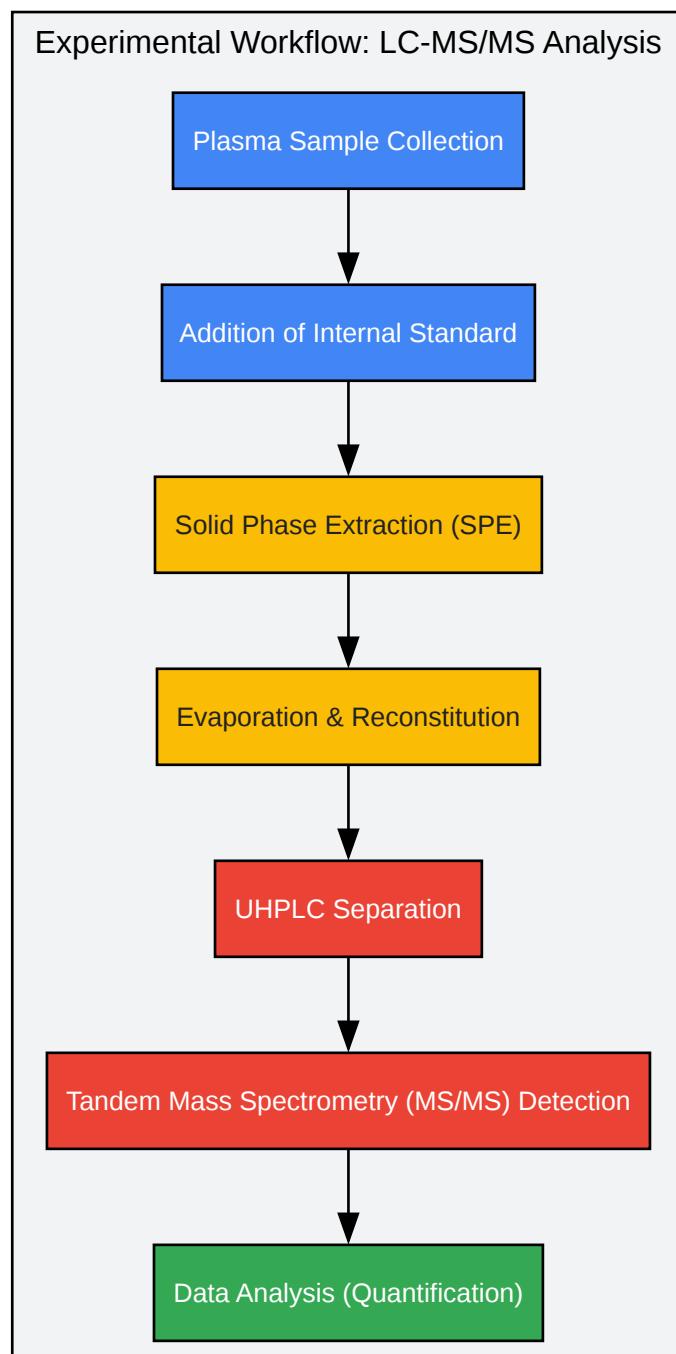
Materials:


- HEK-293 cells stably expressing human DAT, NET, or SERT
- [³H]dopamine, [³H]norepinephrine, and [³H]serotonin
- **5-Methylethylone** test solutions at various concentrations
- Known transporter inhibitors for positive controls (e.g., mazindol for DAT/NET, imipramine for SERT)
- Krebs-HEPES buffer
- Scintillation counter and fluid

Procedure:

- Cell Plating: Plate the transporter-expressing HEK-293 cells in 96-well plates and grow to confluence.
- Assay: a. Wash the cells with Krebs-HEPES buffer. b. Pre-incubate the cells for 10 minutes at 25°C with varying concentrations of **5-Methylethylone** or the control inhibitor. c. Initiate the uptake by adding the respective radiolabeled monoamine (e.g., [³H]dopamine for DAT cells) at a final concentration of ~20 nM. d. Incubate for a short period (e.g., 5-10 minutes) to measure initial uptake rates. e. Terminate the uptake by rapidly washing the cells with ice-cold buffer.
- Measurement: a. Lyse the cells and add scintillation fluid. b. Measure the radioactivity in each well using a scintillation counter.
- Data Analysis: a. Define non-specific uptake in the presence of a high concentration of a known inhibitor. b. Subtract non-specific uptake from all measurements to get specific uptake. c. Plot the percentage of inhibition of specific uptake versus the log concentration of **5-Methylethylone**. d. Calculate the IC₅₀ value (the concentration that inhibits 50% of specific uptake) by fitting the data to a sigmoidal dose-response curve.


Visualizations


The following diagrams illustrate the chemical classification, hypothesized mechanism of action, and an analytical workflow for **5-Methylethylone**.

[Click to download full resolution via product page](#)

Caption: Logical relationship of **5-Methylethylone** to its parent chemical classes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. About: 5-Methylethylone [dbpedia.org]
- 2. 5-Methylethylone - Wikipedia [en.wikipedia.org]
- 3. tripsit.me [tripsit.me]
- 4. chemicalroute.com [chemicalroute.com]
- 5. 5-Methylethylone | C13H17NO3 | CID 112500536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Methylethylone hydrochloride | C13H18ClNO3 | CID 137699775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Profiles and Pharmacodynamic Effects for Methylone and Its Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro metabolism and pharmacokinetic studies on methylone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Abuse potential and toxicity of the synthetic cathinones (i.e., "Bath salts") - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Methylethylone IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12718827#5-methylethylone-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b12718827#5-methylethylone-iupac-name-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com